Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester
CAS No.:
Cat. No.: VC16221269
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO3 |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | heptan-2-yl 2-quinolin-8-yloxyacetate |
| Standard InChI | InChI=1S/C18H23NO3/c1-3-4-5-8-14(2)22-17(20)13-21-16-11-6-9-15-10-7-12-19-18(15)16/h6-7,9-12,14H,3-5,8,13H2,1-2H3 |
| Standard InChI Key | AIVROSCZKVKPOK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline ring system substituted at the 8-position with an oxyacetate group, which is further esterified with 1-methylhexanol. The quinoline nucleus—a bicyclic structure comprising a benzene ring fused to a pyridine ring—imparts aromaticity and potential π-π stacking interactions, while the ester group enhances lipophilicity. The stereochemistry of the 1-methylhexyl chain remains unspecified in the base compound, though related analogs such as cloquintocet-mexyl demonstrate enantiomer-specific biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | Heptan-2-yl 2-quinolin-8-yloxyacetate |
| Canonical SMILES | CCCCCC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |
| Topological Polar Surface Area | 55.8 Ų |
The compound’s log (octanol-water partition coefficient), a critical determinant of bioavailability, is estimated at 4.13 based on analogs , suggesting moderate lipophilicity suitable for membrane penetration.
Synthesis and Manufacturing
Esterification Protocols
The synthesis typically employs the Fischer-Speier esterification, involving the condensation of 8-hydroxyquinoline with chloroacetic acid to form 8-quinolinyloxyacetic acid, followed by reaction with 1-methylhexanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are common catalysts, achieving yields of 70–85% under reflux conditions (110–120°C). Alternative methods include Steglich esterification using dicyclohexylcarbodiimide (DCC) for acid- and base-sensitive substrates.
Industrial Production
Chinese suppliers such as Shanghai Jizhi Biochemical Technology Co. Ltd. dominate production, offering the compound at research-grade purity (>95%). Scalability challenges include the purification of regioisomers due to competing reactions at quinoline’s 5- and 8-positions, necessitating chromatographic separation.
Applications in Agrochemicals
Synergistic Formulations
The 8-quinolinyloxy moiety may enhance the bioavailability of co-applied herbicides through improved leaf adhesion or cuticular penetration. Studies on analogous esters demonstrate a 30–40% reduction in herbicide dosage when combined with safeners, lowering environmental persistence .
Future Research Directions
Stereochemical Optimization
The (R)-enantiomer of cloquintocet-mexyl exhibits 3-fold higher safener activity than the (S)-form , prompting investigation into asymmetric synthesis of the title compound. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) could yield enantiopure batches for bioactivity studies.
Environmental Impact Assessments
Long-term soil half-life () and leaching potential remain uncharacterized. Accelerated degradation studies under OECD Guideline 307 are recommended to assess groundwater contamination risks.
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